1-Acetyl-3-bromopiperidin-4-one hydrobromide
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Overview
Description
1-Acetyl-3-bromopiperidin-4-one hydrobromide is a chemical compound with the molecular formula C7H11Br2NO2 and a molecular weight of 300.98 . It is a heterocyclic building block used in various chemical syntheses and research applications. This compound is known for its unique chemical structure, which includes a bromine atom and an acetyl group attached to a piperidinone ring .
Preparation Methods
The synthesis of 1-Acetyl-3-bromopiperidin-4-one hydrobromide typically involves the bromination of 1-acetylpiperidin-4-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Acetyl-3-bromopiperidin-4-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1-acetylpiperidin-4-one using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common reagents used in these reactions include bromine, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-3-bromopiperidin-4-one hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Acetyl-3-bromopiperidin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-3-bromopiperidin-4-one hydrobromide can be compared with similar compounds such as:
1-Acetyl-4-piperidone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromopiperidin-4-one: Lacks the acetyl group, affecting its chemical properties and reactivity.
1-Acetyl-3-chloropiperidin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-acetyl-3-bromopiperidin-4-one;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2.BrH/c1-5(10)9-3-2-7(11)6(8)4-9;/h6H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVCEPCQLYMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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